(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one
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Overview
Description
rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one typically involves multiple steps, including cyclization and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
- rac-(1R,2R,6S,7R)-4,4-dimethyl-3,5-dioxatricyclo[5.2.1.0,2,6]decan-1-amine hydrochloride
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
Comparison: While these compounds share a similar tricyclic structure, rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one is unique due to its specific functional groups and stereochemistry. These differences can lead to distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8?,10+/m1/s1 |
InChI Key |
JRMJAZDGMFAQPH-ABFRNEGJSA-N |
Isomeric SMILES |
C[C@]12[C@H]3CC[C@H](C3)C1CNC2=O |
Canonical SMILES |
CC12C3CCC(C3)C1CNC2=O |
Origin of Product |
United States |
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